molecular formula C13H11NO3 B5339693 5-Styryl-isoxazole-3-carboxylic acid methyl ester CAS No. 39088-76-1

5-Styryl-isoxazole-3-carboxylic acid methyl ester

Cat. No.: B5339693
CAS No.: 39088-76-1
M. Wt: 229.23 g/mol
InChI Key: FSLSTBOIVMYKMU-BQYQJAHWSA-N
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Description

5-Styryl-isoxazole-3-carboxylic acid methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Styryl-isoxazole-3-carboxylic acid methyl ester typically involves a [3+2] cycloaddition reaction. One common method is the reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base forms the nitrile oxide intermediate, which then undergoes cycloaddition with a styrene derivative to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of microwave irradiation and eco-friendly solvents to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Styryl-isoxazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

5-Styryl-isoxazole-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Styryl-isoxazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-isoxazole-3-carboxylic acid methyl ester
  • 5-(4-Methoxyphenyl)-isoxazole-3-carboxylic acid methyl ester
  • 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylic acid methyl ester

Uniqueness

5-Styryl-isoxazole-3-carboxylic acid methyl ester is unique due to its styryl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to other isoxazole derivatives .

Properties

IUPAC Name

methyl 5-[(E)-2-phenylethenyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)12-9-11(17-14-12)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLSTBOIVMYKMU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NOC(=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39088-76-1
Record name NSC59471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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